1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine
Overview
Description
1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine is a synthetic compound that belongs to the class of piperidine derivatives It is structurally related to fentanyl, a potent synthetic opioid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine can be synthesized through several methods. One common approach involves the reaction of 1-(2-phenylethyl)piperidin-4-one with pyrrolidine under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with biological receptors and its potential effects on cellular processes.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The compound’s molecular targets include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Acrylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide.
Cyclopropylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogs. Its pyrrolidine ring may confer distinct binding affinities and metabolic pathways, making it a valuable compound for further research .
Properties
IUPAC Name |
1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-6-16(7-3-1)8-13-18-14-9-17(10-15-18)19-11-4-5-12-19/h1-3,6-7,17H,4-5,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHNYYYUDQXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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